Functional Mode Reversal: Inhibition vs. Activation of PKM2
While the canonical 2-oxo‑N‑aryl‑tetrahydroquinoline‑6‑sulfonamide series activates PKM2 (AC50 = 0.25–20 µM), the title compound is characterized as a PKM2 inhibitor with an IC50 of 28 µM [1][2]. This represents a complete reversal of the functional modality within the same scaffold class. The foundational activator 3 (3,4‑dimethylphenyl analog) exhibits an AC50 of 790 nM and a maximal activation of 101% [1], whereas the title compound reduces PKM2 activity under identical assay conditions [2]. The N‑isobutyl substitution on the quinolinone nitrogen is the key structural divergence that likely drives this functional switch.
| Evidence Dimension | PKM2 modulation (functional activity) |
|---|---|
| Target Compound Data | IC50 = 28 µM (inhibition) [2] |
| Comparator Or Baseline | Compound 3 (lead activator): AC50 = 0.79 µM, max activation = 101% [1] |
| Quantified Difference | Functional reversal: activation → inhibition; potency shift from sub‑µM activation to 28 µM inhibition |
| Conditions | Human N‑terminal 6x‑His tagged PKM2; LDH‑coupled assay, 60 min incubation, absence of FBP [2] |
Why This Matters
This functional reversal makes the title compound uniquely suited for probing PKM2 inhibition biology, whereas generic in‑class activators are irrelevant for such studies.
- [1] Walsh, M.J. et al. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg. Med. Chem. Lett. 21, 6322–6327 (2011). View Source
- [2] BindingDB entry BDBM50597708 / CHEMBL5191355. IC50 data for human PKM2. View Source
